molecular formula C13H14N4O3 B10966046 1-(2,4-Dimethoxyphenyl)-3-pyrazin-2-ylurea

1-(2,4-Dimethoxyphenyl)-3-pyrazin-2-ylurea

Cat. No.: B10966046
M. Wt: 274.28 g/mol
InChI Key: OMFYUXMSKKADNA-UHFFFAOYSA-N
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Description

SSR149415 , is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes:: The synthesis of SSR149415 involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol. Glacial acetic acid is used as a catalyst. The reaction proceeds via a pyrazoline intermediate, resulting in the formation of SSR149415. The reaction progress can be monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production:: Details regarding industrial-scale production methods are not widely available in the literature. research laboratories typically synthesize SSR149415 using the above-mentioned synthetic route.

Chemical Reactions Analysis

SSR149415 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired modifications. Major products formed from these reactions would depend on the specific reaction pathway.

Scientific Research Applications

SSR149415 has been studied for its biological activities, particularly as a selective, nonpeptide vasopressin V₁b receptor antagonist

    Neuroscience: Investigating vasopressin receptor function and related pathways.

    Pharmacology: Developing novel therapeutic agents for conditions involving vasopressin signaling.

    Endocrinology: Understanding vasopressin-mediated effects on stress response and social behavior.

Mechanism of Action

SSR149415 selectively targets the vasopressin V₁b receptor. By blocking this receptor, it modulates vasopressin-related processes, such as stress regulation, social behavior, and water homeostasis. The exact molecular targets and pathways involved require further investigation.

Comparison with Similar Compounds

While SSR149415 is unique due to its nonpeptide nature and selectivity for the V₁b receptor, other related compounds include vasopressin receptor antagonists and analogs. Further research can provide a comprehensive comparison.

Remember that SSR149415’s potential applications extend beyond the scope mentioned here, and ongoing research continues to uncover its multifaceted properties

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-pyrazin-2-ylurea

InChI

InChI=1S/C13H14N4O3/c1-19-9-3-4-10(11(7-9)20-2)16-13(18)17-12-8-14-5-6-15-12/h3-8H,1-2H3,(H2,15,16,17,18)

InChI Key

OMFYUXMSKKADNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=NC=CN=C2)OC

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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